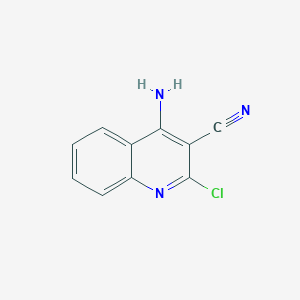

4-amino-2-chloroquinoline-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

212378-25-1 |

|---|---|

Molecular Formula |

C10H6ClN3 |

Molecular Weight |

203.63 g/mol |

IUPAC Name |

4-amino-2-chloroquinoline-3-carbonitrile |

InChI |

InChI=1S/C10H6ClN3/c11-10-7(5-12)9(13)6-3-1-2-4-8(6)14-10/h1-4H,(H2,13,14) |

InChI Key |

NJLNQZPOWAIENY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 4 Amino 2 Chloroquinoline 3 Carbonitrile

Functional Group Transformations at the Quinoline (B57606) Nucleus

The quinoline core of the title compound presents multiple sites for chemical modification. The pyridine (B92270) part of the ring is electron-deficient, making positions C-2 and C-4 susceptible to nucleophilic attack, while the benzene (B151609) part is more akin to a typical aromatic ring, undergoing electrophilic substitution. tutorsglobe.comresearchgate.net

The chlorine atom at the C-2 position is the most electrophilic site in the molecule and is readily displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. researchgate.netresearchgate.net This reactivity is a cornerstone for introducing a wide array of substituents at this position.

Nucleophilic Aromatic Substitution (SNAr): A variety of nucleophiles can displace the C-2 chloro group. For instance, refluxing with alkoxides like methoxide (B1231860) or ethoxide in the presence of a base such as potassium carbonate leads to the corresponding 2-alkoxy derivatives. researchgate.net Similarly, reactions with amines (e.g., ethylene (B1197577) glycol in the presence of p-toluenesulfonic acid followed by amination) or thiols can be employed to introduce amino and thioether functionalities, respectively. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have significantly expanded the scope of modifications at the C-2 position. libretexts.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl or vinyl groups by coupling the 2-chloroquinoline (B121035) with boronic acids or their esters. researchgate.netnih.gov This is a powerful tool for synthesizing 2-arylquinoline derivatives.

Sonogashira Coupling: Terminal alkynes can be coupled with the 2-chloroquinoline scaffold in the presence of palladium and copper catalysts to yield 2-alkynylquinolines. rsc.org

Heck Coupling: This reaction facilitates the formation of C-C bonds by reacting the chloroquinoline with alkenes. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative and often milder method for introducing primary and secondary amines at the C-2 position compared to traditional SNAr conditions. acs.org

The choice of catalyst, ligand, base, and solvent system is crucial for the success of these transformations, and various conditions have been optimized for different substrates. nih.gov

Table 1: Examples of Reactions at the C-2 Chloro Substituent

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| SNAr (Alkoxylation) | Methanol/Ethanol (B145695), K₂CO₃, DMF, reflux | 2-Alkoxy-4-aminoquinoline-3-carbonitrile |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/Water) | 2-Aryl-4-aminoquinoline-3-carbonitrile |

| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Base (e.g., TEA), Solvent (e.g., THF/DMF) | 2-Alkynyl-4-aminoquinoline-3-carbonitrile |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | 2,4-Diaminoquinoline-3-carbonitrile derivative |

The amino group at C-4 is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation, allowing for the extension of the molecular framework from this position. nih.gov

Acylation and Alkylation: The C-4 amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. It can also be alkylated, for example, through reductive amination or by reaction with alkyl halides. These reactions are fundamental for modifying the properties of the molecule or for introducing linkers to other molecular fragments. nih.govplos.org

Condensation Reactions: The amino group can react with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). These intermediates can be further reduced to secondary amines or used in subsequent cyclization reactions to build more complex heterocyclic systems. For example, condensation with 4,7-dichloroquinoline (B193633) is a key step in the synthesis of some antimalarial compounds, highlighting the utility of this reaction. nih.govplos.org

The nitrile group at C-3 is a versatile functional handle that can be converted into several other important functionalities or used as an electrophilic partner in cyclization reactions. ontosight.ai

Hydrolysis and Related Reactions: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a primary amide (4-amino-2-chloroquinoline-3-carboxamide) or further to a carboxylic acid (4-amino-2-chloroquinoline-3-carboxylic acid). The resulting amide or acid can then be used in standard amide coupling reactions or other transformations.

Cycloaddition and Cyclization Reactions: The nitrile group can participate as a dienophile or an electrophile in cycloaddition and intramolecular cyclization reactions. For instance, treatment of related 2-alkoxy-3-cyanoquinolines with mild acid can lead to intramolecular cyclization between the cyano function and a resulting hydroxyl group to form furo[3,4-b]quinolinones. acs.org The nitrile group's ability to direct cyclization is a powerful strategy for constructing fused ring systems.

While the pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, the benzene portion of the quinoline nucleus is more reactive. researchgate.netaskfilo.com Electrophilic aromatic substitution on the quinoline ring generally occurs at positions C-5 and C-8. tutorsglobe.comquimicaorganica.org

Direct electrophilic substitution on the 4-amino-2-chloroquinoline-3-carbonitrile core at positions like C-6 or C-7 is challenging and often results in mixtures of products. A more controlled approach to introduce substituents at these positions involves starting the quinoline synthesis with an appropriately substituted aniline (B41778). For example, using a substituted aniline in a Conrad-Limpach or a related quinoline synthesis would place the desired substituents on the benzene ring of the final product. ucsf.edupharmaguideline.com This strategy allows for the regioselective introduction of a wide range of functional groups (e.g., methoxy (B1213986), nitro, halo) at specific peripheral positions.

Table 2: Summary of Functional Group Transformations

| Position | Functional Group | Typical Reactions | Resulting Functionality |

|---|---|---|---|

| C-2 | Chloro | SNAr, Pd-catalyzed cross-coupling | Alkoxy, Amino, Thioether, Aryl, Alkynyl |

| C-4 | Amino | Acylation, Alkylation, Condensation | Amide, Substituted Amine, Imine |

| C-3 | Nitrile | Hydrolysis, Cyclization | Amide, Carboxylic Acid, Fused Rings |

| C-6, C-7 | Hydrogen | (Via substituted aniline precursors) | Alkyl, Alkoxy, Halo, Nitro, etc. |

Annulation Reactions and Construction of Fused Heterocyclic Systems

The strategic placement of functional groups in this compound makes it an excellent precursor for annulation reactions, where a new ring is fused onto the existing quinoline framework.

One of the most prominent applications of quinoline derivatives in annulation reactions is the synthesis of pyrano[3,2-c]quinoline systems. These fused heterocycles are often constructed through multicomponent reactions. A typical strategy involves the reaction of a 4-hydroxyquinoline (B1666331) (which can be derived from the title compound), an aldehyde, and an active methylene (B1212753) compound like malononitrile. nih.govresearchgate.net

In a related context, the amino and nitrile groups of 4-aminoquinoline-3-carbonitrile (B2762942) derivatives can be utilized to construct fused pyrimidine (B1678525) or pyridine rings. For instance, the reaction of 2-amino-3-cyano-pyrano[3,2-h]quinolines with reagents like formamide (B127407) or by undergoing acetylation followed by intramolecular cyclization can lead to the formation of pyrimido- or pyridopyranoquinolines. mdpi.com These reactions showcase the utility of the aminonitrile moiety in building complex, polycyclic aromatic systems.

Pyrimido-fused Quinoline Derivatives

The fusion of a pyrimidine ring to the quinoline core, resulting in pyrimido[4,5-b]quinoline derivatives, represents a significant area of research. These compounds are synthesized by reacting 2-chloroquinoline-3-carbonitriles with various binucleophiles such as guanidine (B92328) hydrochloride, urea (B33335), or thiourea (B124793). This reaction typically proceeds via an initial nucleophilic substitution of the chlorine atom at the C2 position, followed by an intramolecular cyclization involving the nitrile group.

One prominent method involves the t-BuOK-catalyzed cyclization of 2-chloroquinoline-3-carbonitriles with guanidine hydrochloride. This approach is noted for its simplicity and rapid reaction times, affording 2-amino-3H-pyrimido[4,5-b]quinolin-4(3H)-ones in good yields. The use of different reagents allows for the synthesis of various analogues, including 2-oxo and 2-thioxo derivatives when urea or thiourea are employed, respectively. These syntheses can often be facilitated by microwave irradiation, which can lead to shorter reaction times and improved yields.

| Reactant with Quinoline Core | Resulting Fused System | Key Reaction Conditions | Reference |

|---|---|---|---|

| Guanidine hydrochloride | 2-Amino-3H-pyrimido[4,5-b]quinolin-4(3H)-one | t-BuOK, EtOH, 90°C, 5 min | rsc.orgresearchgate.net |

| Urea | Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione | Microwave heating, p-toluenesulfonic acid (PTSA) | researchgate.net |

| Thiourea | 2-Thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one | Microwave heating, p-toluenesulfonic acid (PTSA) | researchgate.net |

| Formamide | 4-Aminopyrimido[4,5-b]quinoline | Reflux | nih.gov |

| Chloroacetyl chloride | 2-(Chloromethyl)pyrimido[4,5-b]quinoline-4,6-dione | Reflux, Dimethyl formamide | nih.gov |

Pyrazolo-fused Quinoline Derivatives

The synthesis of pyrazolo-fused quinolines from 2-chloroquinoline-3-carbonitrile (B1354263) is a well-established route, primarily involving a cycloaddition reaction with hydrazine (B178648) hydrate. This reaction leads to the formation of 1H-pyrazolo[3,4-b]quinolin-3-amine, a versatile intermediate for further functionalization. rsc.orgrsc.org The reaction proceeds through the displacement of the C2-chloro group by one of the nitrogen atoms of hydrazine, followed by cyclization of the resulting intermediate onto the nitrile carbon.

The resulting 3-amino group on the pyrazole (B372694) ring can be further derivatized. For example, it can react with isocyanates to form carbamoyl-benzamides or with aldehydes to produce Schiff bases, demonstrating its utility as a synthetic handle for creating a library of pyrazolo[3,4-b]quinoline derivatives. rsc.orgrsc.org

| Reactant with Quinoline Core | Resulting Fused System | Key Reaction Conditions | Reference |

|---|---|---|---|

| Hydrazine hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine | Cycloaddition | rsc.orgrsc.org |

| 1H-Pyrazolo[3,4-b]quinolin-3-amine and Benzoyl isocyanate | Carbamoyl-benzamide derivative | Dichloromethane, Triethylamine | rsc.orgrsc.org |

| 1H-Pyrazolo[3,4-b]quinolin-3-amine and 2-Naphthaldehyde | Schiff base derivative | Ethanol, Acetic acid (catalytic) | rsc.orgrsc.org |

| 1H-Pyrazolo[3,4-b]quinolin-3-amine and 1H-Indole-3-carbaldehyde | Schiff base derivative | Ethanol, Acetic acid (catalytic) | rsc.orgrsc.org |

Other Novel Fused Heterocyclic Systems

Beyond pyrimidine and pyrazole ring fusions, the reactivity of 2-chloroquinoline-3-carbonitrile allows for the synthesis of other diverse heterocyclic systems. These reactions often exploit the unique electronic properties of the quinoline precursor to construct more complex polycyclic architectures.

A notable example is the synthesis of tetrazolo[1,5-a]quinolines. The reaction of 2-chloro-3-cyanoquinolines with sodium azide (B81097) (NaN₃) in dimethylformamide (DMF) in the presence of ammonium (B1175870) chloride (NH₄Cl) results in the formation of a tetrazole ring fused to the quinoline system. jazanu.edu.sa This transformation involves the reaction of the nitrile group with the azide ion, leading to a tetrazole ring, and the intramolecular displacement of the C2-chloride by a tetrazole nitrogen.

Furthermore, reactions with isocyanides have been shown to yield different fused systems depending on the reaction conditions and the isocyanide used. For instance, palladium-catalyzed reactions can produce 1H-pyrrolo[3,4-b]quinolin-3(2H)-one derivatives, while reactions with ethyl isocyanoacetate in the presence of a base can lead to imidazo[1,5-a]quinoline (B8571028) derivatives. figshare.com

| Reactant with Quinoline Core | Resulting Fused System | Key Reaction Conditions | Reference |

|---|---|---|---|

| Sodium azide and Ammonium chloride | 4-(1H-Tetrazol-5-yl)tetrazolo[1,5-a]quinoline | DMF | jazanu.edu.sa |

| Aliphatic/Aromatic isocyanides | 1H-Pyrrolo[3,4-b]quinolin-3(2H)-one derivative | Palladium-catalysis | figshare.com |

| Ethyl isocyanoacetate | Imidazo[1,5-a]quinoline derivative | Cs₂CO₃ | figshare.com |

| Tosylmethyl isocyanide | 2-Tosyl-3-cyanoquinoline | Cs₂CO₃ | figshare.com |

Investigation of Biological Activities and Therapeutic Potential

Antimicrobial Activity Studies

The quest for novel antimicrobial agents is a pressing global health challenge, driven by the rise of drug-resistant pathogens. Derivatives of the quinoline (B57606) scaffold have historically played a crucial role in combating infectious diseases. Research into 4-amino-2-chloroquinoline-3-carbonitrile has revealed its potential as a promising candidate in this area.

Derivatives of quinoline-3-carbonitrile have been identified as valuable starting points for the development of broad-spectrum antibacterial agents. researchgate.net Studies on various analogs have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain quinoline-3-carbonitrile derivatives have shown promising antibacterial potential, particularly against Gram-negative bacteria such as Escherichia coli. mdpi.com

Research on related 2-chloroquinoline (B121035) analogs has provided insights into their antibacterial spectrum. For example, specific derivatives have demonstrated good activity against E. coli, Staphylococcus aureus, and Bacillus spizizenii. nih.gov One study highlighted a bromo derivative of a related compound that exhibited the highest antibacterial activity against these microorganisms. nih.gov Another study on novel ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde also reported their potential as antibacterial agents. asianpubs.org

The following table summarizes the antibacterial activity of selected quinoline derivatives, providing an indication of the potential of the this compound scaffold.

| Compound/Derivative | Bacterial Strain | Activity (MIC/Inhibition Zone) | Reference |

| Bromo derivative of a 2-morpholinoquinolin-3-yl methyl amino thiophene | Escherichia coli, Staphylococcus aureus, Bacillus spizizenii | Highest activity in the series | nih.gov |

| Quinolyl-pyrazolyl-pyridines (130e) | Escherichia coli | MIC = 12.5 µg/ml | nih.gov |

| 2,7-dichloroquinoline-3-carboxamide (6) | Escherichia coli | Inhibition zone = 11.00 ± 0.04 mm | researchgate.net |

| 2,7-dichloroquinoline-3-carbonitrile (5) | Staphylococcus aureus, Pseudomonas aeruginosa | Inhibition zone = 11.00 ± 0.03 mm | researchgate.net |

| Quinoxaline derivative (5p) | Staphylococcus aureus, Bacillus subtilis, MRSA, Escherichia coli | MIC = 4-8 µg/mL | nih.gov |

The therapeutic potential of quinoline derivatives extends to antifungal applications. Studies have shown that certain compounds derived from 2-chloroquinoline-3-carbaldehyde (B1585622) exhibit antifungal activity. nih.gov For example, a bromo derivative demonstrated notable activity against Aspergillus Niger, Aspergillus Brasiliensis, and Curvularia Lunata. nih.gov However, a study on N-substituted-3-chloro-2-azetidinones, synthesized from a related starting material, found that while they possessed antibacterial activity, they were inactive against the fungal species tested. mdpi.com Further research is needed to fully elucidate the antifungal potential of this compound itself.

A key mechanism by which quinolone-based compounds exert their antibacterial effects is through the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, and their inhibition leads to cell death. nih.gov Molecular docking studies have supported the interaction of quinoline-3-carbonitrile derivatives with DNA gyrase, suggesting this as a probable mechanism of action. researchgate.netnih.gov The binding affinity of these compounds to the enzyme correlates with their in vitro antibacterial activity. researchgate.net

Another potential target for antimicrobial agents is glucosamine-6-phosphate synthase (GlcN-6-P synthase). researchgate.netnih.gov This enzyme is vital for the biosynthesis of the bacterial cell wall. researchgate.net Inhibition of GlcN-6-P synthase can disrupt this process, leading to bacterial cell lysis. While GlcN-6-P synthase is a recognized target for antimicrobial drug development, specific studies directly linking this compound to the inhibition of this enzyme are not extensively documented in the reviewed literature.

Antimalarial Activity Studies

Malaria, caused by parasites of the Plasmodium genus, remains a significant global health threat. The 4-aminoquinoline (B48711) scaffold is a cornerstone of antimalarial drug discovery, with chloroquine being a historically important example. researchgate.netresearchgate.net However, the emergence of drug-resistant parasite strains necessitates the development of new and effective 4-aminoquinoline derivatives.

Numerous studies have demonstrated the potent antiplasmodial activity of 4-aminoquinoline derivatives, including those structurally related to this compound. These compounds have shown high potency in vitro against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. researchgate.netnih.govnih.gov

Several novel 4-aminoquinolines have exhibited low nanomolar IC50 values, indicating significant potency. researchgate.netnih.gov For instance, certain compounds have been shown to be markedly superior to chloroquine against resistant parasite strains. researchgate.net In vivo studies in mouse models of malaria have also confirmed the oral efficacy of some of these derivatives, with significant reductions in parasitemia observed. nih.gov

The following table presents in vitro efficacy data for selected 4-aminoquinoline derivatives against P. falciparum strains.

| Compound/Derivative | P. falciparum Strain | IC50 (nM) | Reference |

| Compound 18 | W2 (CQ-resistant) | 5.6 | nih.gov |

| Compound 4 | W2 (CQ-resistant) | 17.3 | nih.gov |

| Chloroquine (CQ) | W2 (CQ-resistant) | 382 | nih.gov |

| Hybrid 4b | 3D7 (CQ-sensitive) | 13 | nih.gov |

| Hybrid 4b | K1 (CQ-resistant) | 20 | nih.gov |

The primary mechanism of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin formation. nih.govresearchgate.net During its life cycle within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic heme. researchgate.net The parasite detoxifies this heme by polymerizing it into an insoluble crystalline substance called hemozoin, which is identical to synthetic β-hematin. nih.govresearchgate.netmdpi.com

4-Aminoquinolines are thought to accumulate in the parasite's acidic food vacuole and interfere with this polymerization process. nih.govresearchgate.net They are believed to form a complex with heme, preventing its incorporation into the growing hemozoin crystal. nih.govresearchgate.net The presence of a 7-chloro group in the 4-aminoquinoline ring is considered a crucial requirement for this β-hematin inhibitory activity. nih.govresearchgate.net Studies on various 4-aminoquinoline derivatives have confirmed their ability to inhibit β-hematin formation, and this activity often correlates with their antiplasmodial potency. nih.govnih.gov

Anticancer Activity Studies

The quinoline-3-carbonitrile core structure is a key pharmacophore in the design of various anticancer agents. Research has primarily focused on derivatives, particularly those with an anilino group at the 4-position, which show significant promise in targeting cancer cells through various mechanisms.

Cytotoxic Effects on Human Cancer Cell Lines (e.g., MCF-7, HCT, HepG-2)

While direct studies on the cytotoxicity of this compound against the MCF-7 (breast adenocarcinoma), HCT-116 (colon cancer), and HepG-2 (liver carcinoma) cell lines are not extensively detailed in the available literature, research on closely related quinoline derivatives demonstrates potent activity. For instance, certain 7-chloroquinoline derivatives have been shown to significantly decrease the viability of MCF-7 cells in a dose-dependent manner nih.gov. Similarly, copper (II) complexes incorporating 8-hydroxyquinoline derivatives have demonstrated cytotoxicity against the MCF-7 cell line, with their efficacy influenced by the specific ligand substituents rsc.org. These findings underscore the potential of the chloroquinoline scaffold as a basis for cytotoxic agents, though specific IC50 values for this compound on these cell lines remain to be broadly established.

Enzyme Inhibition in Oncogenic Pathways (e.g., Src Kinase, DNA Methyltransferases, Protein Kinase CK2, EGFR, HER-2)

The 4-aminoquinoline-3-carbonitrile (B2762942) framework has been identified as a privileged structure for inhibiting key enzymes involved in cancer progression.

Src Kinase: Analogs of this compound, specifically 4-anilino-3-quinolinecarbonitriles, have been identified as potent, ATP-competitive inhibitors of Src kinase nih.govacs.org. Optimization of this scaffold, such as the replacement of alkoxy groups with heteroalkylaminopropoxy groups, has led to derivatives with IC50 values in the low nanomolar range for Src enzymatic inhibition nih.gov. The 4-anilino, 3-carbonitrile, and alkoxy groups on the quinoline ring are considered crucial for optimal activity nih.gov.

DNA Methyltransferases (DNMTs): Quinoline-based compounds have been explored as non-nucleoside inhibitors of DNMTs nih.govbiorxiv.org. Certain derivatives act as inhibitors and degraders of DNMTs, with a particular focus on DNMT3A nih.gov. This dual-action mechanism presents a novel approach to epigenetic cancer therapy nih.gov.

Protein Kinase CK2: Research into 3-quinoline carboxylic acid derivatives, which are structurally similar to the 3-carbonitrile compound, has led to the identification of potent Protein Kinase CK2 inhibitors tandfonline.com. Among the most active were 2-aminoquinoline-3-carboxylic acid derivatives, which inhibited CK2 with IC50 values in the submicromolar range, suggesting that the 2-aminoquinoline core is a promising scaffold for further development of CK2 inhibitors tandfonline.com.

EGFR and HER-2: Dual targeting of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) is a key strategy in cancer therapy nih.gov. Syntheses and biological evaluations of 4-anilinoquinoline-3-carbonitrile analogues have demonstrated significant EGFR and HER-2 kinase inhibitory activities nih.govnih.gov. These compounds were designed as analogues of clinically evaluated 4-anilinoquinazolines, and studies confirmed that the two series exhibit similar potent inhibitory activities nih.gov.

Table 1: Enzyme Inhibitory Activity of Selected Quinoline-3-Carbonitrile Analogs

| Compound Class | Target Enzyme | Potency (IC50) |

|---|---|---|

| 4-Anilino-3-quinolinecarbonitrile Analog | Src Kinase | 1.2 nM - 3.8 nM nih.govacs.org |

| 2-Aminoquinoline-3-carboxylic Acid Analog | Protein Kinase CK2 | 0.65 µM tandfonline.com |

| 4-Anilinoquinoline-3-carbonitrile Analog | EGFR / HER-2 | Potent Inhibition nih.govnih.gov |

Note: The IC50 values are for specific, highly optimized derivatives within the class and not the parent compound.

Molecular Mechanisms of Apoptosis Induction

The anticancer effects of quinoline derivatives are often linked to their ability to induce programmed cell death, or apoptosis. Studies on 7-chloroquinoline derivatives have shown they can induce significant apoptosis in triple-negative breast cancer cells (MDA-MB-231) nih.gov. Similarly, novel 4-anilinoquinoline-3-carbonitrile derivatives have been identified as potent inducers of apoptosis nih.gov. The mechanism can involve arresting the cell cycle and activating apoptotic pathways nih.govnih.gov. Molecular docking studies suggest that these compounds may have a high affinity for targets like PARP-1 and PI3K/mTOR, which are critical in cell survival and death pathways nih.gov.

Antileishmanial Activity Studies

The 4-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drugs and has shown significant potential for the treatment of leishmaniasis, a parasitic disease.

Efficacy Against Leishmania amazonensis

A series of 4-aminoquinoline (AMQ) derivatives have demonstrated potent leishmanicidal activity against Leishmania amazonensis researchgate.net. One particular compound from this series, identified as AMQ-j, exhibited strong activity against both the promastigote (extracellular) and amastigote (intracellular) forms of the parasite, with IC50 values of 5.9 µg/mL and 2.4 µg/mL, respectively researchgate.net. This efficacy was comparable to reference drugs used in treatment researchgate.net. Furthermore, these compounds were found to be non-cytotoxic against host macrophages, indicating a selective action against the parasite researchgate.net. Hybrid molecules combining the 4-aminoquinoline scaffold with a 1,2,3-triazole moiety have also shown potent action against the intracellular amastigotes of L. amazonensis, with some derivatives displaying IC50 values in the low micromolar range nih.gov.

Table 2: Antileishmanial Activity Against Leishmania amazonensis

| Compound | Parasite Stage | IC50 Value |

|---|---|---|

| AMQ-j | Promastigote | 5.9 µg/mL researchgate.net |

| AMQ-j | Amastigote | 2.4 µg/mL researchgate.net |

| 4-aminoquinoline/1,2,3-triazole hybrid | Amastigote | ~1 µM nih.gov |

Multi-Target Mechanisms in Parasite Cells (e.g., mitochondrial membrane depolarization, ROS accumulation, plasma membrane permeabilization)

The mechanism of action for 4-aminoquinoline derivatives against Leishmania appears to be multi-targeted, leading to effective parasite elimination.

Mitochondrial Dysfunction: Studies on the active compound AMQ-j revealed that it induces a dose-dependent depolarization of the mitochondrial membrane potential in L. amazonensis promastigotes and in infected macrophages researchgate.net. This effect was selective, as no depolarization was observed in uninfected host cells researchgate.net. The mitochondrion is a vital organelle for parasite survival, and its disruption is a key mechanism of cell death researchgate.netfrontiersin.org.

ROS Accumulation: Treatment with these quinoline derivatives leads to oxidative stress within the parasite, characterized by an increase in the level of reactive oxygen species (ROS) researchgate.net. This ROS accumulation is associated with mitochondrial dysfunction and contributes to parasite death researchgate.net.

Plasma Membrane Permeabilization: In addition to mitochondrial effects, some 4-aminoquinoline hybrids have been shown to cause permeabilization of the parasite's plasma membrane nih.gov. This action, along with the induction of other cellular changes like DNA fragmentation and phosphatidylserine exposure, suggests that the compounds trigger cell death through processes resembling both apoptosis and necrosis in the parasite nih.gov.

This multi-target approach, affecting several critical biochemical processes simultaneously, highlights the potential of the this compound scaffold in developing new and effective antileishmanial agents researchgate.netnih.gov.

Other Significant Biological Activities

Research specifically detailing the antiviral, immunomodulatory, antituberculosis, or corrosion inhibition properties of this compound is not available in the public domain based on the conducted searches. The scientific activities described for related compounds cannot be attributed to this specific molecule without direct experimental evidence.

Antiviral Properties (e.g., SARS-CoV, anti-HIV-1)

No specific studies were found that evaluated the antiviral properties of this compound against SARS-CoV, HIV-1, or any other viruses. While various 4-aminoquinoline derivatives have been investigated for antiviral effects, data for this particular compound is not present in the reviewed literature. accscience.comnih.govmdpi.comnih.gov

Immunomodulatory Effects

A search of scientific databases did not yield any studies concerning the immunomodulatory effects of this compound. Although some quinoline-based compounds are known to interact with immune system components like Toll-like receptors, no such activity has been documented for this specific chemical entity. nih.govfrontiersin.org

Antituberculosis Activity

There are no available research articles or data that specifically report on the antituberculosis activity of this compound against Mycobacterium tuberculosis or related strains. nih.gov

Structure Activity Relationship Sar and Lead Optimization

Systematic Modification of the Quinoline (B57606) Scaffold for Biological Activity Enhancement

The potency and efficacy of derivatives of 4-amino-2-chloroquinoline-3-carbonitrile are significantly influenced by the nature and position of various substituents on the quinoline ring.

The C-4 amino group is a critical site for modification to modulate the biological activity of quinoline derivatives. The introduction of different side chains at this position can significantly impact the compound's potency. For instance, in the context of antimalarial agents, a basic amino side chain at the C-4 position is considered essential for activity. nih.govresearchgate.net The dialkylamino function within this side chain provides a basic nitrogen that is believed to play a role in the drug's mechanism of action. researchgate.net

Studies have shown that modifying the length and nature of the alkylamino side chain can lead to substantial changes in activity. For example, replacing the diethylamino group with more metabolically stable side chains like tert-butyl or heterocyclic rings such as piperidyl, pyrrolidinyl, and morpholinyl has been shown to increase antimalarial activity. researchgate.net Furthermore, the introduction of bulky or aromatic rings to the side chain has resulted in analogs active against multiple drug-resistant strains. researchgate.net

The nature of the linker between the quinoline core and the terminal amino group also plays a role. The presence of a basic aminoalkyl group attached to the 4-amino position is crucial for strong antiplasmodial activity. nih.gov Research on various 4-aminoquinoline (B48711) derivatives has demonstrated that both appropriate heterocycles at the C-4 position and suitable substituents on the quinoline ring have a significant impact on improving antiproliferative activity. nih.govresearchgate.neteurekaselect.com

| Compound Series | Modification at C-4 Amino Group | Observed Impact on Potency | Therapeutic Area |

|---|---|---|---|

| Antimalarial 4-Aminoquinolines | Introduction of a basic amino side chain | Essential for antiplasmodial activity nih.govresearchgate.net | Antimalarial |

| Antimalarial 4-Aminoquinolines | Replacement of diethylamino with tert-butyl or heterocyclic rings (piperidyl, pyrrolidinyl) | Substantial increase in antimalarial activity researchgate.net | Antimalarial |

| Antiproliferative Quinolines | Introduction of diverse nitrogen heterocycles through different linkers | Significant impact on improving antiproliferative activity nih.govresearchgate.neteurekaselect.com | Anticancer |

The C-2 position of the quinoline scaffold is another key site for modification. The presence of a chlorine atom at this position is a defining feature of the parent compound, this compound. The 2-chloroquinoline (B121035) nucleus is considered an important pharmacophoric group, and its influence on antimycobacterial activity has been studied through 3D-QSAR analysis. nih.gov

Modifications at the C-2 position can involve the displacement of the chlorine atom with other functionalities. For example, amination at the C-2 position of the quinoline nucleus has been achieved by treating 2-chloroquinoline derivatives with various amines. nih.gov Additionally, alkylation at the C-2 carbon atom has been performed through Sonogashira coupling reactions with alkyne derivatives. nih.gov These modifications can lead to the synthesis of novel derivatives with potentially altered pharmacological profiles.

In certain contexts, the nitrile group can function as a bioisostere for other functional groups like carbonyls and halogens. nih.govresearchgate.net Bioisosteric replacement is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, metabolic stability, and biological activity. cambridgemedchemconsulting.combaranlab.org For instance, replacing a metabolically labile site with a nitrile group can increase the metabolic stability of a drug molecule. researchgate.net

The vicinal amino and cyano functional groups in 4-aminoquinoline-3-carbonitriles can function as enaminonitrile moieties, making them attractive building blocks for the construction of more complex polycyclic systems. researchgate.net Reduction of the nitrile group to a primary amine is also a possible synthetic transformation, leading to further diversification of the scaffold. nih.gov

| Functional Group at C-3 | Potential Role/Interaction | Impact on Properties |

|---|---|---|

| Nitrile (-CN) | Hydrogen bond acceptor, polar interactions, covalent interactions, π-π interactions researchgate.net | Modulates physicochemical and pharmacokinetic properties, enhances binding affinity and selectivity researchgate.net |

| Nitrile (-CN) as Bioisostere | Can replace carbonyl or halogen groups nih.govresearchgate.net | Can block metabolically labile sites and increase metabolic stability researchgate.net |

| Reduced Nitrile (-CH2NH2) | Introduces a primary amine functionality | Allows for further synthetic modifications and potential new interactions with biological targets |

Beyond the core substitutions at C-2, C-3, and C-4, modifications on the peripheral benzene (B151609) ring of the quinoline scaffold and the fusion of additional heterocyclic rings can profoundly influence biological activity. For instance, in the context of 4-aminoquinoline antimalarials, electron-withdrawing groups at the 7-position, such as chlorine, have been shown to be a requirement for activity. nih.govresearchgate.net These groups can lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain, which is thought to be important for the drug's mechanism of action. researchgate.netnih.gov

The structure-activity relationship studies of halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles have shown that substitution at the 4-, 6-, and 9-positions with specific halogen atoms, along with increased lipophilicity, enhances cytotoxic activity against various cancer cell lines. researchgate.net The fusion of heterocyclic rings to the quinoline core has also been explored to create novel compounds with enhanced biological efficacy. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. asianpubs.org For quinoline derivatives, 2D and 3D-QSAR models have been developed to understand the structural requirements for their biological activities.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to analyze the structure-activity relationships of quinoline-based compounds. nih.govmdpi.com These models generate contour maps that identify regions where steric and electrostatic modifications are likely to enhance activity. mdpi.com For instance, a 3D-QSAR study on 2-chloroquinoline derivatives as antitubercular agents helped to identify structural features relevant to their biological activity. nih.gov

2D-QSAR models have also been used to correlate various molecular descriptors (e.g., steric, hydrophobic, and electronic factors) with the biological activity of 4-aminoquinoline derivatives. asianpubs.orgresearchgate.net These models can be useful for predicting the activity of new, unsynthesized analogs and for the rational design of more potent compounds. asianpubs.org For example, QSAR studies on 7-chloro-4-aminoquinoline derivatives have been performed to evaluate the influence of various factors on their antimalarial activity. asianpubs.org

Design Principles for Achieving Enhanced Biological Potency and Selectivity

Based on the SAR and QSAR studies, several design principles have emerged for enhancing the biological potency and selectivity of this compound derivatives.

A key principle is the ligand-based drug design approach, which utilizes the structural and electrostatic properties of known active ligands to design new, more potent ones. mdpi.com This involves identifying the key pharmacophoric features and optimizing them through systematic modifications.

Molecular docking is another crucial tool in computer-assisted drug design. mdpi.com It helps to predict the binding affinity and interaction modes of designed compounds with their biological targets. mdpi.com By understanding these interactions, medicinal chemists can design molecules that bind more effectively and with greater selectivity.

The molecular hybridization strategy, which involves combining the quinoline scaffold with other known anticancer moieties like chalcones, has been used to enhance biological efficacy. mdpi.com Furthermore, the introduction of diverse and effective nitrogen heterocycles through different linkers has been shown to be a successful strategy for improving the antiproliferative activity of quinoline derivatives. nih.govresearchgate.neteurekaselect.com

The strategic placement of substituents is also critical. For instance, the presence of an electron-withdrawing group at the C-7 position and a basic amino side chain at the C-4 position are prerequisites for the antiplasmodial activity of 4-aminoquinolines. researchgate.net The careful selection of substituents can also be used to fine-tune the physicochemical properties of the compounds, such as their lipophilicity and pKa, to optimize their pharmacokinetic profiles.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Target Engagement and Binding Affinity

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-amino-2-chloroquinoline-3-carbonitrile, docking studies would be instrumental in predicting its binding affinity and interaction patterns with various biological targets. Insights can be drawn from studies on structurally similar quinoline (B57606) derivatives.

Ligand-Protein Interaction Profiling

The quinoline scaffold is a well-established pharmacophore known to interact with a variety of enzymes and receptors. Computational studies on related compounds have identified key interactions with several important biological targets.

Topoisomerase II DNA Gyrase : Quinolone and quinoline derivatives are classic inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication. nih.gov Docking studies on quinoline-3-carbonitrile derivatives reveal that these compounds can effectively bind to the active site of DNA gyrase. researchgate.net The interactions typically involve the quinoline core forming hydrogen bonds and hydrophobic interactions with key amino acid residues within the ATP-binding site of the GyrB subunit. uobaghdad.edu.iq For this compound, it is predicted that the amino group at the 4-position could form additional hydrogen bonds, potentially enhancing binding affinity, while the chloro and nitrile groups would contribute to the electronic and steric profile governing interactions within the binding pocket.

GlcN-6-P Synthase and MurD Ligase : Although specific docking studies for this compound against GlcN-6-P (Glutamine—fructose-6-phosphate aminotransferase) synthase and MurD ligase are not documented, these enzymes are crucial for bacterial cell wall synthesis and represent viable targets for novel antibacterial agents. The general ability of quinoline derivatives to act as ATP-competitive inhibitors makes them plausible candidates for targeting the ATP-binding sites of these enzymes.

Apoptotic Targets : The 4-aminoquinoline (B48711) scaffold has been investigated for its anticancer potential, which often involves the induction of apoptosis. ekb.eg Molecular docking studies on 4-aminoquinazoline derivatives, which share structural similarities, have shown interactions with key apoptotic regulators like epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2). ekb.eg These studies suggest that the 4-amino group is crucial for forming hydrogen bonds in the hinge region of these kinases. It is plausible that this compound could adopt a similar binding mode, targeting ATP-binding sites in kinases or other proteins involved in apoptotic pathways.

Prediction of Binding Modes and Molecular Recognition

Computational modeling predicts that the binding of this compound to its biological targets would be governed by a combination of specific molecular interactions. Based on analyses of related compounds, the following binding modes are anticipated:

Hydrogen Bonding : The amino group at the 4-position and the nitrogen atom within the quinoline ring are prime candidates for forming hydrogen bonds with amino acid residues like glutamine, asparagine, and serine in a protein's active site. nih.gov

Hydrophobic and π-π Stacking Interactions : The aromatic quinoline ring system is expected to engage in hydrophobic and π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, and tryptophan.

Halogen Bonding : The chlorine atom at the 2-position can participate in halogen bonding, a specific non-covalent interaction that can contribute to binding affinity and selectivity.

| Structural Moiety | Potential Interaction Type | Interacting Protein Residues (Examples) |

|---|---|---|

| Quinoline Ring Nitrogen | Hydrogen Bond Acceptor | Ser, Thr, Gln |

| 4-Amino Group | Hydrogen Bond Donor | Asp, Glu, Backbone Carbonyls |

| Aromatic Rings | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val |

| 2-Chloro Group | Halogen Bonding, Hydrophobic | Backbone Carbonyls, Aromatic Rings |

| 3-Carbonitrile Group | Dipole-Dipole, Hydrogen Bond Acceptor | Polar residues |

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic properties of a molecule. nih.govrsc.org Studies on quinoline-3-carbonitrile and other quinoline derivatives provide a framework for predicting the properties of this compound. nih.govresearchgate.net

DFT studies are used to calculate key electronic parameters that dictate a molecule's reactivity and stability: rsc.org

HOMO-LUMO Energy Gap : The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. For quinoline-3-carbonitrile derivatives, the HOMO-LUMO gap has been shown to correlate with their biological activity. researchgate.net The introduction of an electron-donating amino group at the 4-position and electron-withdrawing chloro and cyano groups would significantly modulate the electronic distribution and the HOMO-LUMO gap of the quinoline core.

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen of the cyano group and the quinoline ring would be electron-rich sites, while the amino protons would be electron-poor.

Global Reactivity Descriptors : Parameters such as chemical hardness, softness, electronegativity, and chemical potential can be calculated to quantify the molecule's reactivity. nih.govrsc.org These descriptors are valuable for predicting how the molecule will interact with biological macromolecules.

| Parameter | Significance |

|---|---|

| HOMO Energy | Represents the electron-donating ability of the molecule. |

| LUMO Energy | Represents the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. uobaghdad.edu.iq |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | Measures the power of an atom to attract electrons. |

In Silico Screening and Virtual Library Design for Novel Derivatives

The this compound scaffold serves as an excellent starting point for in silico screening and the design of virtual libraries. nih.gov Computational approaches allow for the rapid generation and evaluation of thousands of virtual derivatives to identify compounds with potentially enhanced activity, selectivity, and improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. ajol.info

The process typically involves:

Scaffold Definition : The core this compound structure is used as the base.

Combinatorial Library Generation : Various substituents are computationally added at specific positions (e.g., on the 4-amino group or by replacing the 2-chloro group) to create a large, diverse virtual library of compounds. nih.gov

High-Throughput Virtual Screening (HTVS) : This library is then screened against a specific biological target using molecular docking and scoring functions to predict binding affinities. researchgate.net

Filtering : The virtual hits are filtered based on predicted activity, drug-likeness criteria (like Lipinski's Rule of Five), and predicted ADMET properties to prioritize a smaller set of promising candidates for chemical synthesis and biological testing. nih.govajol.info

This in silico approach significantly accelerates the drug discovery process by focusing laboratory efforts on the most promising molecules derived from the this compound scaffold. nih.gov

Elucidation of Reaction Mechanisms and Biological Pathways through Computational Approaches

Computational methods are not only used to predict interactions but also to understand the underlying mechanisms of chemical reactions and biological processes.

For the synthesis of this compound and its derivatives, DFT calculations can be employed to:

Model Reaction Pathways : To map the energy landscape of a chemical reaction, identifying transition states and intermediates. This helps in understanding reaction feasibility and optimizing conditions. nih.gov

Predict Regioselectivity : In reactions with multiple possible outcomes, computational models can predict the most likely product by comparing the activation energies of different pathways.

Understand Catalyst-Substrate Interactions : For catalyzed reactions, modeling can reveal the precise interactions between the catalyst and reactants, aiding in the design of more efficient catalysts. For instance, DFT has been used to study the mechanism of quinoline synthesis and functionalization. nih.gov

In a biological context, computational approaches like molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing deeper insights into the stability of binding modes predicted by docking and the conformational changes that may occur upon ligand binding.

Preclinical Pharmacological Evaluation and Drug Discovery Efforts

In Vitro Assays for Determining Target Engagement and Biological Potency

The initial phase of preclinical evaluation for compounds related to 4-amino-2-chloroquinoline-3-carbonitrile involves a battery of in vitro assays to determine their biological activity and mechanism of action against various therapeutic targets. These assays are critical for establishing potency, selectivity, and preliminary structure-activity relationships (SAR).

For antimalarial assessment, analogs are typically screened against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. researchgate.net Key assays include the beta-hematin (hemozoin) formation inhibition assay, which assesses the compound's ability to interfere with the parasite's heme detoxification process—a primary mechanism for many 4-aminoquinoline (B48711) drugs. nih.govmdpi.com The biological potency is often quantified by determining the half-maximal inhibitory concentration (IC50) using methods that measure parasite viability, such as those based on histidine-rich protein II (HRPII) or hypoxanthine (B114508) incorporation. researchgate.net

In the context of oncology, derivatives are evaluated for their cytotoxic effects against a panel of human tumor cell lines. For instance, various 4-aminoquinoline derivatives have demonstrated efficacy against breast cancer cell lines like MCF-7 and MDA-MB-468. nih.gov Similarly, 4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives have shown potent activity against human breast (MCF-7), lung (HCT), and hepatocellular carcinoma (HepG-2) cells. researchgate.net Target engagement assays are also crucial; for example, 4-phenylamino-3-quinolinecarbonitrile analogs have been specifically optimized as potent inhibitors of Src kinase, with their activity measured in enzymatic assays. nih.gov The selectivity of these compounds is often assessed by screening them against a panel of different kinases to ensure they primarily act on the intended target. nih.gov

Below is a table summarizing the in vitro biological potency of representative analogs.

| Compound Class | Assay/Target | Cell Line / Strain | Potency (IC50 / GI50) |

| 4-Phenylamino-3-quinolinecarbonitrile (Analog 31a) | Src Kinase Inhibition (Enzymatic) | - | 1.2 nM |

| 4-Phenylamino-3-quinolinecarbonitrile (Analog 31a) | Src-dependent Cell Proliferation | - | 100 nM |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Cytotoxicity | MDA-MB-468 (Breast Cancer) | Highly Potent |

| 4H-Pyrano[3,2-h]quinoline-3-carbonitrile (Compound 3) | Cytotoxicity | MCF-7 (Breast Cancer) | Potent Activity |

| 4-Aminoquinoline-pyrano[2,3-c]pyrazole (Hybrid 4b) | Antiplasmodial Activity | P. falciparum (K1, CQR) | 0.02 µM |

| 4-Aminoquinoline-pyrano[2,3-c]pyrazole (Hybrid 4b) | Antiplasmodial Activity | P. falciparum (3D7, CQS) | 0.013 µM |

| 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (VR23) | Cytotoxicity | MDA-MB468 vs MCF10A | 17.6-fold more selective for cancer cells |

In Vivo Efficacy Studies in Relevant Disease Models (excluding human trials)

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy and tolerability in living organisms, using established animal models of disease.

The standard for assessing the in vivo antimalarial efficacy of 4-aminoquinoline derivatives is the rodent malaria model, typically using mice infected with Plasmodium berghei, P. chabaudi, or P. yoelii. nih.gov These models are instrumental in determining a compound's ability to suppress or clear parasitemia. For example, the pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, MG3, demonstrated oral activity in P. berghei, P. chabaudi, and P. yoelii models, with efficacy comparable to or better than chloroquine. nih.gov Such studies provide critical data on the compound's performance in a complex biological system, which is a prerequisite for further development.

For anticancer drug development, xenograft models are widely used. These typically involve implanting human tumor cells into immunocompromised mice. The efficacy of quinoline-based compounds has been demonstrated in such models. For instance, an optimized 4-phenylamino-3-quinolinecarbonitrile analog, compound 31a, was shown to effectively inhibit tumor growth in xenograft models after demonstrating potent Src kinase inhibition in vitro. nih.gov These studies are vital for confirming that a compound's in vitro cytotoxicity translates into tangible antitumor activity in vivo.

Preclinical Pharmacokinetic Profiling and Developability Assessment

A significant hurdle in drug development is ensuring a compound has favorable pharmacokinetic (PK) properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Early assessment of these properties is crucial to avoid late-stage failures.

For novel 4-aminoquinoline antimalarials, preclinical PK profiling involves a combination of in vitro and in vivo methods. nih.gov In vivo PK studies in mice, rats, dogs, and monkeys are conducted to determine key parameters such as oral bioavailability, blood clearance, half-life, and plasma exposure. nih.gov For example, extensive studies on analogs like N-tert-butyl isoquine (B1199177) (NTBI) revealed high oral bioavailability (≥68%) and lower clearance compared to other leads, making it a more promising candidate. mdpi.com

Strategies for Lead Compound Identification and Optimization in Drug Development

The process of converting a biologically active "hit" compound into a viable drug candidate involves rigorous lead optimization. This iterative process uses medicinal chemistry to refine the molecule's structure to enhance efficacy, selectivity, and ADMET properties while minimizing toxicity. scienceopen.com

For the 4-aminoquinoline-3-carbonitrile (B2762942) class, structure-activity relationship (SAR) studies are paramount. Research on 4-phenylamino-3-quinolinecarbonitriles as Src kinase inhibitors provides an excellent example of this process. nih.gov Starting with an initial hit, researchers systematically modified different parts of the molecule:

Optimization of the C-4 anilino group: Altering the substitution pattern on the phenyl ring led to analogs with increased potency.

Modification of the C-7 substituent: Replacing a methoxy (B1213986) group with a more complex side chain, such as a 3-(morpholin-4-yl)propoxy group, resulted in significantly increased inhibition of both Src kinase activity and Src-mediated cell proliferation. nih.gov

Side-chain refinement: Further changes, like replacing a morpholine (B109124) with a 4-methylpiperazine group, yielded a compound with a nanomolar IC50 in enzymatic assays and improved plasma levels in vivo. nih.gov

This systematic approach, combining chemical synthesis with biological testing, allows for the rational design of molecules with superior drug-like properties. In silico tools and computational methods are also employed to predict how structural changes will affect target binding and physicochemical properties, thereby accelerating the optimization process. wjpsonline.com Furthermore, hybrid pharmacophore approaches, which combine structural motifs from different known active compounds, have been used to design novel 4-aminoquinoline derivatives with enhanced and more selective anticancer activities. nih.gov

Future Perspectives in 4 Amino 2 Chloroquinoline 3 Carbonitrile Research

Emerging Synthetic Methodologies and Innovative Chemical Transformations

The development of novel and efficient synthetic routes for 4-amino-2-chloroquinoline-3-carbonitrile and its derivatives is a continuing area of focus in medicinal chemistry. researchgate.net Researchers are exploring innovative methodologies to enhance reaction yields, shorten reaction times, and utilize more environmentally friendly reagents. A significant advancement lies in the application of microwave-assisted synthesis, which has been shown to accelerate reaction rates and improve product yields for related 4-aminoquinoline (B48711) derivatives. mdpi.com

Furthermore, innovative chemical transformations are being investigated to functionalize the this compound scaffold at various positions. The chlorine atom at the 2-position is a key site for modification, allowing for the introduction of a wide array of substituents through nucleophilic substitution reactions. researchgate.netmdpi.com For instance, reactions with various amines can lead to the synthesis of 2-amino derivatives. nih.gov The carbonitrile group at the 3-position also offers a versatile handle for chemical modification. It can be converted into other functional groups, such as amides or carboxylic acids, providing opportunities to create diverse chemical libraries for biological screening. researchgate.net The amino group at the 4-position can be readily acylated or alkylated to introduce further structural diversity.

| Transformation Type | Reagents and Conditions | Position Modified | Resulting Moiety |

| Nucleophilic Aromatic Substitution | Various amines, base, solvent (e.g., DMF), heat | C2-Chloro | C2-Amino |

| Hydrolysis of Nitrile | Acid or base, heat | C3-Carbonitrile | C3-Carboxamide or C3-Carboxylic acid |

| N-Alkylation/N-Acylation | Alkyl halide/acyl chloride, base | C4-Amino | C4-Alkylamino/C4-Amido |

| Suzuki Coupling | Palladium catalyst, boronic acid, base | C2-Chloro | C2-Aryl/Heteroaryl |

Exploration of Novel Biological Targets and Expansion of Therapeutic Applications

While historically investigated for their antimalarial properties, derivatives of the 4-aminoquinoline scaffold are now being explored for a much broader range of therapeutic applications. nih.govmdpi.comresearchgate.net The versatility of the this compound core allows for the design of molecules that can interact with a variety of biological targets.

Current research is actively investigating the potential of these compounds as anticancer, antibacterial, anti-inflammatory, and antiviral agents. researchgate.netasianpubs.org For example, certain 4-aminoquinoline derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com In the realm of neurodegenerative diseases, such as Alzheimer's disease, the 4-aminoquinoline scaffold is being utilized to develop multi-target-directed ligands that can, for instance, inhibit cholinesterases and prevent amyloid-β aggregation. nih.govmdpi.com The exploration of novel biological targets for this class of compounds is an expanding field, with the potential to address a wide array of unmet medical needs.

Application of Advanced Computational Techniques in Rational Drug Design

The integration of advanced computational methods is significantly accelerating the rational design of novel drug candidates based on the this compound scaffold. nih.govwiley.com Techniques such as molecular docking, virtual screening, and molecular dynamics simulations are instrumental in predicting how these molecules will interact with their biological targets at an atomic level. mdpi.com

Molecular docking studies, for instance, can predict the binding poses and affinities of newly designed analogs within the active site of a target protein, such as penicillin-binding protein 2a (PBP2a) in MRSA. mdpi.com This information is crucial for understanding structure-activity relationships (SAR) and for guiding the synthesis of more potent and selective inhibitors. Furthermore, computational tools are employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these compounds early in the drug discovery process, which helps to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. asianpubs.org

| Computational Technique | Application in Drug Design |

| Molecular Docking | Predicts the preferred binding orientation and affinity of a ligand to its target protein. |

| Virtual Screening | Rapidly screens large libraries of compounds to identify potential hits for a specific biological target. |

| Molecular Dynamics Simulations | Simulates the movement of atoms and molecules to understand the dynamic behavior of the ligand-target complex. |

| ADMET Prediction | In silico prediction of the pharmacokinetic and toxicological properties of a compound. |

Development of Multi-Target Directed Ligands and Combination Therapies

The multifactorial nature of many complex diseases, including cancer and neurodegenerative disorders, has spurred the development of multi-target-directed ligands (MTDLs). nih.gov The this compound scaffold serves as a promising framework for the design of MTDLs, which are single molecules designed to interact with multiple biological targets simultaneously. nih.gov This approach can offer advantages over single-target drugs by potentially achieving enhanced efficacy and overcoming drug resistance. For example, quinoline-based MTDLs have been designed to exhibit both anti-inflammatory and antioxidant activities. mdpi.com

In addition to the development of MTDLs, there is a growing interest in exploring the use of this compound derivatives in combination therapies. This strategy involves co-administering a novel quinoline-based compound with an existing drug to achieve synergistic therapeutic effects. For instance, a novel 4-aminoquinoline derivative could be combined with a standard-of-care chemotherapeutic agent to enhance its anticancer activity or to resensitize drug-resistant cancer cells. The exploration of both MTDLs and combination therapies represents a key future direction in maximizing the therapeutic potential of this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-2-chloroquinoline-3-carbonitrile, and how can reaction conditions be optimized to minimize byproducts?

- Methodology : Begin with a multi-step synthesis involving cyclization of substituted anilines with cyanoacetic acid derivatives under acidic conditions. Monitor reaction progress via TLC and adjust temperature (e.g., 80–100°C) to improve yield. Purify intermediates via column chromatography using ethyl acetate/hexane gradients. For regioselectivity challenges, introduce steric or electronic directing groups early in the synthesis .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the molecular structure of this compound?

- Methodology : Use single-crystal X-ray diffraction (SCXRD) to resolve bond angles and torsional parameters (e.g., C–Cl bond angles ≈ 119–121°, similar to related chloroquinoline derivatives ). Complement with / NMR to verify amine (–NH) and cyano (–CN) functional groups. IR spectroscopy can confirm nitrile stretching frequencies (~2200 cm) .

Q. How can purity and stability of the compound be assessed during long-term storage?

- Methodology : Perform HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to quantify purity (>95%). Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) and track changes using UV-Vis spectroscopy (λ ~300 nm for quinoline cores) .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

- Methodology : Employ density functional theory (DFT) at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental UV-Vis and cyclic voltammetry data to validate electron-withdrawing effects of –Cl and –CN groups .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches (e.g., anomalous NMR shifts)?

- Methodology : Investigate solvent polarity and pH effects on tautomerism (e.g., amine proton exchange in DMSO-d). Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. Cross-reference with SCXRD to confirm conformational stability .

Q. How do crystal packing and intermolecular interactions influence the compound’s physicochemical behavior?

- Methodology : Analyze SCXRD data (e.g., space group , Z = 4) to identify hydrogen-bonding networks (N–H⋯N or N–H⋯Cl) and π-π stacking between quinoline rings. Correlate with solubility studies in polar aprotic solvents .

Q. What role does the chloro substituent play in modulating biological activity, and how can structure-activity relationships (SAR) be systematically explored?

- Methodology : Synthesize analogs with –F, –Br, or –CF at the 2-position. Test in vitro bioactivity (e.g., enzyme inhibition) and correlate with Hammett σ values to quantify electronic contributions. Use molecular docking to map binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.